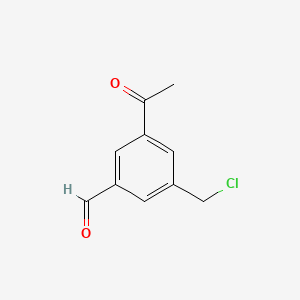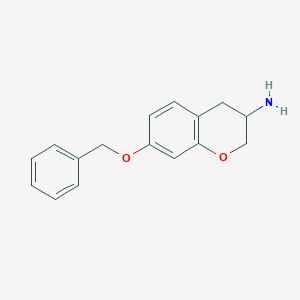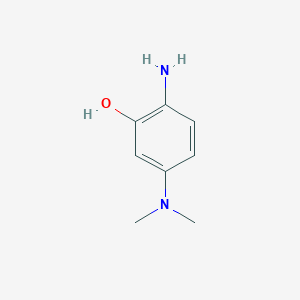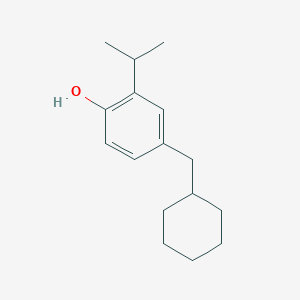
Methyl 6-acetyl-4-methylpyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-acetyl-4-methylpyridine-2-carboxylate is an organic compound with the molecular formula C10H11NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 6-acetyl-4-methylpyridine-2-carboxylate can be synthesized through several methods. One common method involves the esterification of 6-methylpyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-acetyl-4-methylpyridine-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The primary product is the corresponding alcohol.
Substitution: Various substituted derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 6-acetyl-4-methylpyridine-2-carboxylate has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of methyl 6-acetyl-4-methylpyridine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the treatment of diseases such as cancer and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6-methylpyridine-2-carboxylate: A closely related compound with similar chemical properties and applications.
Ethyl 6-methylpyridine-2-carboxylate: Another ester derivative with comparable uses in organic synthesis.
Methyl 2-chloro-6-methylpyridine-4-carboxylate: A chlorinated derivative with distinct reactivity and applications.
Uniqueness
Methyl 6-acetyl-4-methylpyridine-2-carboxylate is unique due to its specific acetyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in the synthesis of specialized compounds and in research focused on enzyme inhibition and therapeutic applications.
Propiedades
Fórmula molecular |
C10H11NO3 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
methyl 6-acetyl-4-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-6-4-8(7(2)12)11-9(5-6)10(13)14-3/h4-5H,1-3H3 |
Clave InChI |
FYWVQNMKPDOIGB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1)C(=O)OC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















